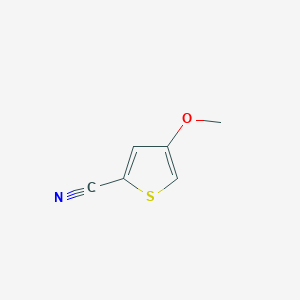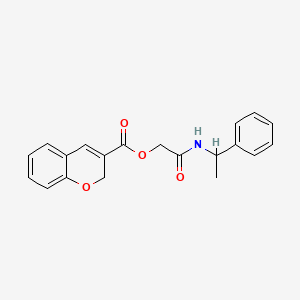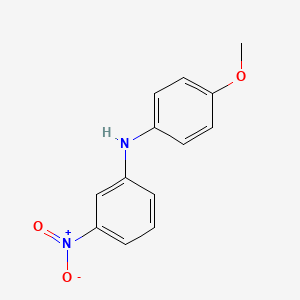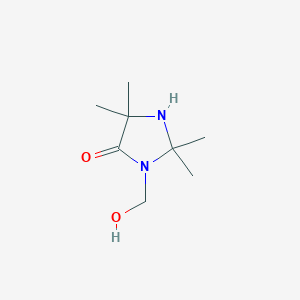
2-(Methyl(phenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl(phenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes. These compounds are known for their versatile biological profiles and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis . The structure of this compound includes a chromene ring, which is a bicyclic oxygen heterocycle, fused with a benzene ring, and functionalized with a carboxylate group.
Métodos De Preparación
The synthesis of 2-(Methyl(phenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can be achieved through various synthetic routes. Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, which are then converted into the final product through specific reaction conditions .
Análisis De Reacciones Químicas
2-(Methyl(phenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Methyl(phenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development due to its versatile biological activities.
Mecanismo De Acción
The mechanism of action of 2-(Methyl(phenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways . The compound’s antimicrobial activity is due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
2-(Methyl(phenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other similar compounds such as:
2H-chromene-3-carboxylate: Lacks the methyl(phenyl)amino group, resulting in different biological activities.
4H-chromene derivatives: These compounds have a different arrangement of the chromene ring, leading to variations in their chemical and biological properties.
Isoxazole and triazole functionalized chromenes: These compounds exhibit unique activities due to the presence of additional heterocyclic rings.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
[2-(N-methylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-20(16-8-3-2-4-9-16)18(21)13-24-19(22)15-11-14-7-5-6-10-17(14)23-12-15/h2-11H,12-13H2,1H3 |
Clave InChI |
FHZWSQHMEMMSJI-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)

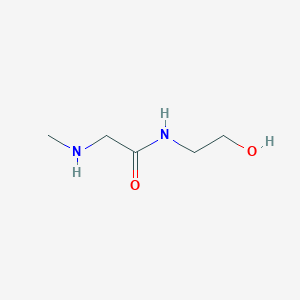
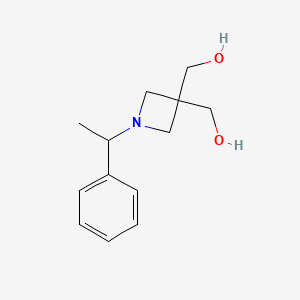
![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
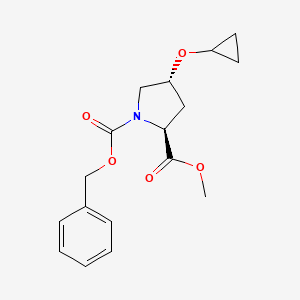
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
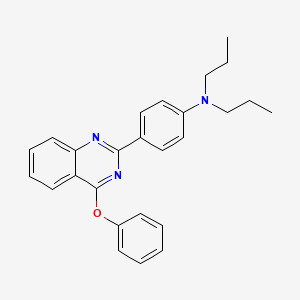
![2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline](/img/structure/B12938317.png)
